molecular formula C27H32N2O6 B2766892 (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 862315-38-6

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2766892
CAS RN: 862315-38-6
M. Wt: 480.561
InChI Key: FDGRPXXWSUXYME-MDZDMXLPSA-N
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Description

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.561. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Studies

Research on pyrrole and furan derivatives often focuses on their synthesis and the computational analysis of their properties. For example, a study on the synthesis, characterization, and computational study of a pyrrole chalcone derivative highlights the use of aldol condensation for creating complex molecules. Computational analyses, including molecular electrostatic potential surface (MEP) and quantum theory of atoms in molecules (QTAIM), offer insights into the interaction sites and the nature of molecular interactions (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Potential Applications in Heterocyclic Chemistry

The synthesis and reactions of derivatives involving furan and thiadiazole, as well as their cyclization reactions, are of interest in the development of new heterocyclic compounds. These processes are significant for creating molecules with potential applications in pharmaceuticals and materials science (K. V. Kuticheva, L. М. Pevzner, & M. Petrov, 2015; L. М. Pevzner, 2021).

Antibacterial Activity and Molecular Docking

Molecular docking studies of novel synthesized compounds, including pyrazole derivatives containing furan and morpholine groups, have shown antibacterial activity. These studies provide a framework for evaluating the potential bioactivity of complex molecules through computational and experimental methods (A. B. S. Khumar, M. R. Ezhilarasi, & B. Prabha, 2018).

properties

IUPAC Name

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-2-15-34-22-7-3-6-20(19-22)25-24(23(30)10-9-21-8-4-16-35-21)26(31)27(32)29(25)12-5-11-28-13-17-33-18-14-28/h3-4,6-10,16,19,25,31H,2,5,11-15,17-18H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRPXXWSUXYME-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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